Chiral Identity: Specific Rotation Comparison Between (-) and (+) Enantiomers
The (1S,3R,4R)-enantiomer (CAS 64474-54-0) is levorotatory with a specific rotation of -127° (c=5, MeOH), whereas the (1R)-enantiomer (CAS 10293-06-8) is dextrorotatory with a specific rotation of +130° to +145° (c=2, EtOH) . This large, opposite-sign chiroptical signature is the primary criterion for verifying enantiomeric identity and purity prior to use in stereospecific reactions.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | -127 (c=5, MeOH) |
| Comparator Or Baseline | (+)-enantiomer: +130 to +145 (c=2, EtOH) |
| Quantified Difference | ~260° difference in sign and magnitude |
| Conditions | Sodium D-line, at 20°C or solvent as specified. |
Why This Matters
This is the definitive metric for procurement specifications to ensure the correct enantiomer is sourced, as contamination with the opposite enantiomer would severely compromise asymmetric induction.
